molecular formula C5H9NO4S B1663187 S-Carboxymethylcysteine CAS No. 25390-17-4

S-Carboxymethylcysteine

Katalognummer: B1663187
CAS-Nummer: 25390-17-4
Molekulargewicht: 179.20 g/mol
InChI-Schlüssel: GBFLZEXEOZUWRN-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wird häufig zur Behandlung von Atemwegserkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und Bronchiektasie eingesetzt . Carbocistein wirkt durch den Abbau der Schleimstruktur, wodurch die Entfernung aus den Atemwegen erleichtert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Carbocistein wird durch Alkylierung von Cystein mit Chloressigsäure synthetisiert . Die Reaktion umfasst die folgenden Schritte:

  • Lösen von Cystein in einer wässrigen Lösung.
  • Zugabe von Chloressigsäure zur Lösung.
  • Einstellung des pH-Werts, um die Reaktion zu erleichtern.
  • Isolierung und Reinigung des resultierenden Carbocisteins.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Carbocistein unter Verwendung von kontinuierlichen Strömungsreaktoren in Gegenwart von Alkali hergestellt . Diese Methode gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Der Prozess umfasst:

  • Mischen von Cystein und Chloressigsäure in einem kontinuierlichen Strömungsreaktor.
  • Zugabe eines Alkalis zur Aufrechterhaltung der Reaktionsbedingungen.
  • Kontinuierliche Überwachung und Anpassung der Reaktionsparameter zur Optimierung der Ausbeute.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbocisteine is synthesized through the alkylation of cysteine with chloroacetic acid . The reaction involves the following steps:

  • Dissolving cysteine in an aqueous solution.
  • Adding chloroacetic acid to the solution.
  • Adjusting the pH to facilitate the reaction.
  • Isolating and purifying the resulting carbocisteine.

Industrial Production Methods

In industrial settings, carbocisteine is produced using continuous flow reactors in the presence of alkali . This method ensures high yield and purity of the final product. The process involves:

  • Mixing cysteine and chloroacetic acid in a continuous flow reactor.
  • Adding an alkali to maintain the reaction conditions.
  • Continuously monitoring and adjusting the reaction parameters to optimize yield.

Analyse Chemischer Reaktionen

Reactivity with α-Dicarbonyl Compounds

SCMC reacts with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) to form stable advanced glycation endproducts (AGEs). This reaction is critical in glycation studies, particularly in diabetes research :

Mechanism :

  • Nucleophilic Attack : The thiol group of SCMC attacks the carbonyl carbon of glyoxal.

  • Adduct Formation : Intermediate thiol-aldehyde adducts form, leading to S-(carboxymethyl)cysteine (CMC) as a stable product .

Experimental Data :

Dicarbonyl CompoundReaction TimeProduct Yield (CMC)Key Findings
Glyoxal24 hours≤32%Dose- and time-dependent CMC formation .
Methylglyoxal48 hours~25%Slower kinetics due to steric hindrance .

Protein Adduction and Thiol Modification

SCMC forms covalent adducts with proteins via thiol-disulfide exchange or alkylation:

Example Reaction :
Protein-SH + SCMCProtein-S-SCMC + H+\text{Protein-SH + SCMC} \rightarrow \text{Protein-S-SCMC + H}^+

Key Studies :

  • Albumin Modification : Incubation of SCMC with serum albumin results in dose-dependent adduct formation, detectable via HPLC .

  • Functional Impact : Adduction alters protein structure, potentially impairing enzymatic activity or stability .

Free Radical Scavenging Activity

SCMC acts as a selective scavenger of reactive oxygen species (ROS), including hydroxyl radicals (OH- ) and hypochlorous acid (HOCl) :

Mechanisms :

  • Thioether Oxidation : The sulfur atom in SCMC donates electrons to neutralize radicals.

  • Protection of α1-Antitrypsin : Prevents HOCl-induced inactivation of this protease inhibitor, reducing neutrophil-mediated inflammation .

Efficiency Comparison :

RadicalScavenging Efficiency (SCMC)Reference
OH-High (IC₅₀ ~50 µM)
HOClModerate (IC₅₀ ~100 µM)
SuperoxideLow

Comparative Reactivity with Related Compounds

SCMC’s reactivity differs from other cysteine derivatives due to its blocked thiol group:

CompoundReactivity ProfileDistinguishing Feature
N-Acetylcysteine Free thiol; direct disulfide reductionFaster radical scavenging
Erdosteine Free thiol; prodrug requiring metabolic activationBroader anti-inflammatory effects
Cysteamine Unmodified thiol; forms mixed disulfidesHigher toxicity profile

Metabolic Transformations

SCMC undergoes sulfoxidation in vivo, producing inactive metabolites (e.g., SCMC-sulfoxide) . Genetic polymorphisms in sulfoxidizing enzymes (e.g., flavin-containing monooxygenases) influence its metabolic fate and efficacy .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mucoactive Properties : SCMC acts primarily as a mucoregulator, enhancing mucus clearance in the respiratory tract. It modifies the viscosity of mucus, making it easier to expel, which is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and other respiratory disorders .

Antioxidant Activity : SCMC exhibits free-radical scavenging properties, which help mitigate oxidative stress—a key factor in many diseases. Its ability to reduce inflammation further supports its role as an antioxidant .

Clinical Applications

  • Chronic Obstructive Pulmonary Disease (COPD) :
    • SCMC is one of the most frequently prescribed mucoactive agents for long-term use in COPD patients in the UK. Clinical trials have indicated that it can reduce exacerbation rates and improve quality of life by decreasing airway inflammation and hyperresponsiveness .
    • Case Study : A review of SCMC's efficacy in COPD management highlighted its role in reducing exacerbation frequency and systemic inflammation, supporting its therapeutic use in chronic respiratory conditions .
  • Paraquat Poisoning :
    • SCMC has been used as an alternative treatment for paraquat poisoning, a condition associated with high mortality due to oxidative stress-induced organ damage. In a study involving 35 patients, those treated with SCMC showed a mortality rate of 22.86%, indicating its potential as a supportive treatment alongside standard care .
    • Case Study : The use of 1500 mg SCMC over 2-3 weeks in paraquat poisoning cases demonstrated promising results, suggesting that it could be a reliable option where other antioxidants are unavailable .
  • Glue Ear (Otitis Media with Effusion) :
    • SCMC has shown effectiveness in treating glue ear in children, potentially avoiding surgical interventions like grommet insertion. A meta-analysis of randomized controlled trials indicated that treatment with SCMC could significantly reduce the need for surgery compared to placebo .
    • Case Study : In trials involving 283 children, SCMC treatment led to measurable improvements in ear health, demonstrating its utility in pediatric otolaryngology .
  • Neuroprotection :
    • Recent studies suggest that an SCMC-enriched diet may protect neurons from oxidative damage associated with aging and neurodegenerative diseases. This application highlights the compound's potential beyond respiratory conditions .
    • Case Study : Animal studies have shown that SCMC can alleviate oxidative stress and mitochondrial dysfunction, indicating its promise for neuroprotective strategies .

Summary of Clinical Findings

ApplicationKey FindingsStudy Reference
COPDReduces exacerbation rates and improves quality of life; effective mucoregulator
Paraquat PoisoningMortality rate of 22.86% with SCMC treatment; serves as an alternative antioxidant
Glue EarReduces need for surgical intervention; effective in pediatric cases
NeuroprotectionProtects neurons from oxidative stress; beneficial during aging

Biologische Aktivität

S-Carboxymethylcysteine (S-CMC), also known as carbocisteine, is a mucolytic agent widely used in clinical settings to treat various respiratory disorders. Its biological activity encompasses antioxidant properties, anti-inflammatory effects, and modulation of airway responsiveness. This article delves into the mechanisms of action, clinical studies, and research findings related to S-CMC.

1. Mucolytic Activity:
S-CMC acts as a mucolytic agent by breaking down mucus viscosity, facilitating its clearance from the respiratory tract. This is particularly beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where mucus accumulation can lead to airway obstruction.

2. Antioxidant Properties:
S-CMC has been identified as a potent antioxidant. It scavenges free radicals, specifically hydroxyl radicals (OH\text{OH}^-) and hypochlorous acid (HOCl\text{HOCl}), which are implicated in oxidative stress and tissue damage. The thioether group in S-CMC is crucial for its reactivity against these harmful species .

3. Anti-inflammatory Effects:
Research indicates that S-CMC reduces airway inflammation by modulating cytokine production. In a murine model, S-CMC treatment led to decreased levels of interleukin-5 (IL-5) and interleukin-13 (IL-13), which are associated with eosinophilic inflammation . Additionally, it has been shown to suppress neutrophil chemotaxis, further contributing to its anti-inflammatory profile .

Case Study: Airway Responsiveness

A study demonstrated that S-CMC significantly reduced airway hyperresponsiveness (AHR) in sensitized mice after allergen challenge. The effects were dose-dependent, with higher doses leading to greater reductions in neutrophil and eosinophil counts in bronchoalveolar lavage (BAL) fluid .

Dosage (mg/kg) Neutrophil Reduction Eosinophil Reduction AHR Improvement
5MinimalModerateMild
10ModerateSignificantModerate
100SignificantHighMarked

Study on Tracheal Mucus Velocity

In a double-blind crossover study, S-CMC was found to enhance tracheal mucus velocity compared to placebo, indicating improved mucociliary clearance capabilities . This effect is vital for patients with respiratory conditions where mucus clearance is compromised.

Parkinson's Disease Model

In vitro studies on Parkinson's disease models revealed that S-CMC protects dopaminergic neurons from oxidative stress by activating the methionine sulfoxide reductase system. This suggests potential therapeutic applications for neurodegenerative diseases characterized by oxidative damage .

Eigenschaften

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29433-95-2
Record name L-Cysteine, S-(carboxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29433-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110060
Record name S-(Carboxymethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6g/L
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

638-23-3
Record name Carbocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-(Carboxymethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbocisteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

185-187
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Carboxymethylcysteine
Reactant of Route 2
Reactant of Route 2
S-Carboxymethylcysteine
Reactant of Route 3
Reactant of Route 3
S-Carboxymethylcysteine
Reactant of Route 4
S-Carboxymethylcysteine
Reactant of Route 5
S-Carboxymethylcysteine
Reactant of Route 6
S-Carboxymethylcysteine
Customer
Q & A

Q1: Does S-carboxymethylcysteine influence ciliary beat frequency in the respiratory tract?

A1: Studies have shown that this compound can enhance the ciliary beat frequency of nasal mucosa, particularly in chickens infected with the Newcastle disease virus. This effect seems to be more pronounced with S-methylcysteine sulfoxide, a metabolite of this compound, compared to this compound sulfoxide. Improved ciliary activity can contribute to better mucociliary clearance.

Q2: What are the potential anti-inflammatory effects of this compound?

A2: Research suggests this compound may possess anti-inflammatory properties. In a rat model of sulfur dioxide-induced airway injury, this compound demonstrated a reduction in inflammatory cell infiltration in both proximal and peripheral airways. It also inhibited the increase of mucin 5AC protein expression in the airway epithelium, which is associated with SO2-induced airway inflammation.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C5H9NO4S, and its molecular weight is 179.2 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided abstracts do not specify detailed spectroscopic data, research indicates that techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been employed to examine the properties and reactivity of this compound and its sulfone derivative.

Q5: How is this compound absorbed and distributed in the body?

A5: Studies show that this compound is readily absorbed following oral administration. [, ] An autoradiographic study using 14C-labeled this compound revealed its rapid absorption from the digestive tract and subsequent transport to various tissues, including the middle ear, via systemic circulation. The uptake appeared higher in activated secretory cells.

Q6: How is this compound metabolized and excreted?

A6: The metabolism of this compound varies across species. In humans, it is primarily excreted unchanged in the urine. Other metabolites, such as this compound sulfoxide, have been identified in humans and other species like rabbits. Rats metabolize it to N-acetyl-S-carboxymethylcysteine, while marmosets excrete methylmercapturic acid as a significant metabolite.

Q7: Does the bioavailability of this compound differ depending on the dosage form?

A7: Research indicates that the bioavailability of this compound is comparable between hard gelatin capsules and syrup formulations. While the time to reach peak concentration might slightly vary due to differences in dissolution and release, other pharmacokinetic parameters, such as peak concentration, half-life, and area under the curve, remain statistically similar.

Q8: What is the evidence for this compound's efficacy in treating respiratory conditions?

A8: Several clinical trials have investigated the efficacy of this compound in various respiratory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD): Research suggests that this compound might reduce exacerbation frequency in COPD patients, possibly due to its mucoregulatory, antioxidant, and anti-inflammatory properties.
  • Otitis Media with Effusion (OME): In children with OME, this compound has shown potential benefits in resolving middle ear effusion following myringotomy. [, ]
  • Chronic Sinusitis: Studies have shown that this compound improves nasal mucociliary clearance in patients with chronic sinusitis. [, ]

Q9: Has this compound demonstrated efficacy in animal models of disease?

A9: Yes, this compound has shown positive results in several animal models:

  • Paraquat Poisoning: In a rat model of paraquat intoxication, this compound administration improved survival rates, highlighting its potential as an antioxidant.
  • Cigarette Smoke-Induced Mucus Hypersecretion: In rats exposed to cigarette smoke, oral administration of this compound effectively inhibited the increase in mucus secretion in the larynx and trachea, suggesting a protective effect against smoke-induced airway damage.

Q10: What analytical methods are used to quantify this compound in biological samples?

A10: Various analytical techniques have been employed to measure this compound levels:

  • High-Performance Liquid Chromatography (HPLC): A method involving the conversion of this compound to its phenylthiohydantoin derivative, followed by separation and detection using reverse-phase HPLC, has been described for its quantification in plasma. This method offers high sensitivity and specificity.
  • Radiolabeling: Studies have utilized radiolabeled this compound (e.g., 14C-labeled) to investigate its absorption, distribution, and excretion in animal models. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.